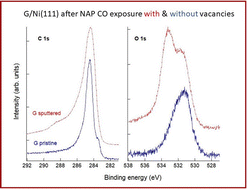Intercalation and reactions of CO under single layer graphene/Ni(111): the role of vacancies
Physical Chemistry Chemical Physics Pub Date: 2022-11-14 DOI: 10.1039/D2CP03441G
Abstract
We use synchrotron radiation-induced core level photoemission spectroscopy to investigate the influence of vacancies, produced by ion bombardment, on monolayer graphene/Ni(111) exposed to CO at pressures ranging from ultra-high vacuum (10−10 mbar) up to near ambient (5.6 mbar) conditions. CO intercalates at a rate which is comparable to the one observed in absence of defects and reacts via the Boudouard reaction producing additional carbon atoms and CO2. While the former attach to the graphene layer and extend it over areas previously covered by carbide, the CO2 molecules bind to the graphene vacancies forming epoxy-like bonds across them, thus mending the defects. The so-formed complexes give rise to a peak at 533.4 eV which persists upon evacuating the vacuum chamber at room temperature and which we assign to a covalently bonded species containing C and O.


Recommended Literature
- [1] XC.—The heats of association of acetic and heptoic acids in the vapour state
- [2] Concentrated electrolytes: decrypting electrolyte properties and reassessing Al corrosion mechanisms†
- [3] A high-sensitivity fluorescent probe with a self-immolative spacer for real-time ratiometric detection and imaging of alkaline phosphatase activity†
- [4] An excitation ratiometric Zn2+ sensor with mitochondria-targetability for monitoring of mitochondrial Zn2+ release upon different stimulations†
- [5] Synthesis of optically active sulphonium salts from optically active sulphoxides
- [6] Virtual and augmented reality immersive molecular simulations: general discussion
- [7] In silico prediction of annihilators for triplet–triplet annihilation upconversion via auxiliary-field quantum Monte Carlo†
- [8] In situ monitoring of enzyme-catalyzed (co)polymerizations by Raman spectroscopy†‡
- [9] Chemosensor for the optical detection of aliphatic amines and diamines†
- [10] Diels–Alder cycloaddition polymerization of highly aromatic polyimides and their multiblock copolymers†










